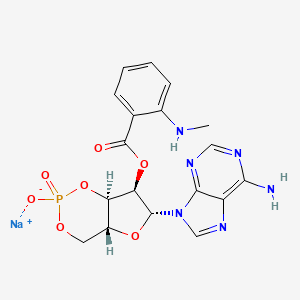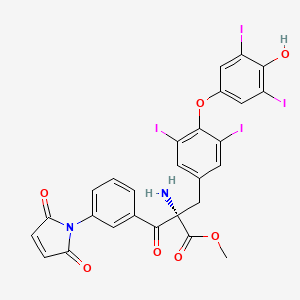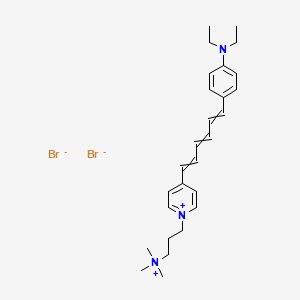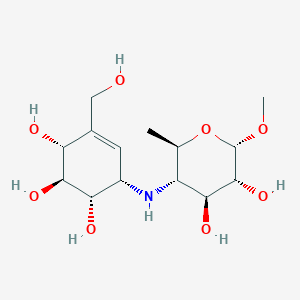
Dirhodium tetracaprolactamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dirhodium tetracaprolactamate is an organometallic compound with the empirical formula C24H40N4O4Rh2. It is also known as tetrakis[μ-(hexahydro-2H-azepin-2-onato-κN1,κO2)]dirhodium. This compound is characterized by its unique structure, where two rhodium atoms are bridged by four caprolactam ligands. This compound is primarily used as a catalyst in various chemical reactions due to its ability to facilitate selective carbenoid reactions of diazo compounds .
Mécanisme D'action
Target of Action
Dirhodium tetracaprolactamate, also known as Rh2(cap)4, is primarily used as a catalyst for selective carbenoid reactions of diazo compounds . The primary targets of this compound are the diazo compounds that undergo carbenoid reactions.
Mode of Action
The compound interacts with its targets (diazo compounds) by facilitating their transformation through carbenoid reactions . This interaction results in the formation of new compounds, which are the products of the carbenoid reactions.
Biochemical Pathways
It is known that the compound plays a crucial role in the carbenoid reactions of diazo compounds . These reactions are part of larger biochemical pathways involved in the synthesis of various organic compounds.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the products of the carbenoid reactions it catalyzes . By facilitating these reactions, it enables the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dirhodium tetracaprolactamate can be synthesized through the reaction of diazomethane with an activated acetonitrile, followed by the addition of hydroscopic silver nitrate, which results in a complex tetraacetate . The reaction typically requires controlled conditions, including maintaining an inert atmosphere and specific temperature ranges to ensure the stability of the intermediate compounds.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound generally involves the use of high-purity reagents and precise reaction control to achieve the desired product yield and purity. The compound is often produced in research laboratories for specific applications rather than large-scale industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Dirhodium tetracaprolactamate is known for its role as a catalyst in selective carbenoid reactions of diazo compounds. It can facilitate various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it helps in the transfer of oxygen atoms to substrates.
Reduction: It can also be involved in reduction reactions, aiding in the removal of oxygen atoms or the addition of hydrogen atoms to substrates.
Substitution: This compound can catalyze substitution reactions, where one functional group in a molecule is replaced by another
Common Reagents and Conditions
Common reagents used in reactions involving this compound include diazo compounds, acetonitrile, and silver nitrate. The reactions typically require an inert atmosphere, such as nitrogen or argon, and controlled temperatures to maintain the stability of the catalyst and the reaction intermediates .
Major Products Formed
The major products formed from reactions catalyzed by this compound depend on the specific substrates and reaction conditions. the compound is known for producing highly selective and regioselective products, making it valuable in synthetic organic chemistry .
Applications De Recherche Scientifique
Dirhodium tetracaprolactamate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in the synthesis of complex organic molecules, particularly in carbenoid reactions of diazo compounds.
Biology: The compound is employed in the preparation of biomolecules and in studies involving enzyme mimetics.
Medicine: this compound is explored for its potential in drug development and in the synthesis of pharmaceutical intermediates.
Industry: It finds applications in industrial chemistry, particularly in the production of fine chemicals and in thin film deposition processes
Comparaison Avec Des Composés Similaires
Dirhodium tetracaprolactamate can be compared with other dirhodium compounds, such as:
Dirhodium(II) acetate dimer: Known for its use in cyclopropanation reactions.
Dirhodium(II) trifluoroacetate dimer: Used in similar carbenoid reactions but with different selectivity profiles.
Dirhodium(II) octanoate dimer: Employed in various organic transformations with distinct reactivity patterns
This compound is unique due to its specific ligand environment, which provides distinct catalytic properties and selectivity compared to other dirhodium compounds.
Propriétés
IUPAC Name |
azepan-2-one;rhodium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCZKSBMOZFVCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.[Rh].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N4O4Rh2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)


